4-Bromo-1-ethoxy-2-ethylbenzene
Overview
Description
4-Bromo-1-ethoxy-2-ethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-ethoxy-2-ethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, resulting in a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, polarity, and other characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethoxy-2-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-ethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethoxy-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethoxy-ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethoxy-ethylbenzene.
Scientific Research Applications
4-Bromo-1-ethoxy-2-ethylbenzene is used in scientific research for various purposes, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethoxy-2-ethylbenzene: Similar structure but with different substitution pattern.
4-Bromo-1-ethoxybenzene: Lacks the ethyl group.
4-Bromo-1-ethylbenzene: Lacks the ethoxy group
Uniqueness
4-Bromo-1-ethoxy-2-ethylbenzene is unique due to the presence of both ethoxy and ethyl groups on the benzene ring, which can influence its reactivity and applications in different ways compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPYBOOXFYKJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595780 | |
Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749932-54-5 | |
Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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